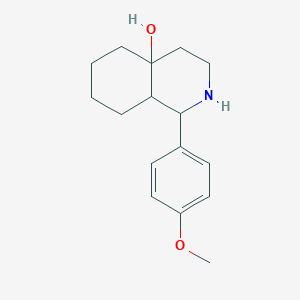![molecular formula C15H13N3O3 B3155933 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 814258-26-9](/img/structure/B3155933.png)
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
描述
The compound “5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol” is a complex organic molecule that contains several functional groups including a methoxy group, a phenol group, a 1,2,4-oxadiazole ring, and a methylpyridine ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, the oxadiazole ring could be formed via a cyclization reaction, and the methylpyridine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenol group could undergo electrophilic aromatic substitution, the oxadiazole ring could participate in nucleophilic substitution reactions, and the methylpyridine ring could undergo deprotonation to form a nucleophilic carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and phenol groups could increase its polarity and potentially its solubility in water. The oxadiazole and methylpyridine rings could contribute to its aromaticity and stability .作用机制
Target of Action
Similar compounds have been found to target theH+/K±ATPase , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs treating conditions like peptic ulcers and gastroesophageal reflux disease .
Mode of Action
They selectively enter gastric parietal cells and transform into active metabolites. These metabolites form covalent disulfide bonds with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme and suppressing gastric acid secretion .
Biochemical Pathways
The inhibition of the H+/K±ATPase disrupts the final step in gastric acid production, reducing the acidity of the stomach’s contents . This can affect various biochemical pathways, particularly those involving the digestion and absorption of nutrients.
Pharmacokinetics
Similar compounds are generally well-absorbed in the stomach and metabolized in the liver . Their bioavailability can be influenced by factors such as dosage form, administration route, and patient-specific variables.
Result of Action
The primary result of the compound’s action is the suppression of gastric acid secretion . This can alleviate symptoms associated with excess stomach acid, such as heartburn and indigestion. It may also promote the healing of gastric and duodenal ulcers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol. For instance, the compound’s stability may be affected by storage conditions . Its efficacy can also be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism.
安全和危害
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, depending on its biological activity, it could potentially be toxic or harmful if ingested, inhaled, or in contact with skin .
未来方向
属性
IUPAC Name |
5-methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-4-3-7-16-13(9)14-17-15(21-18-14)11-6-5-10(20-2)8-12(11)19/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGQSSUJCNTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



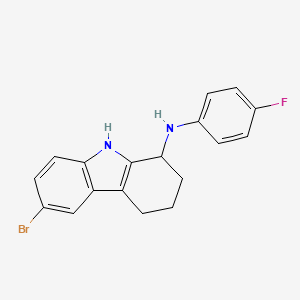

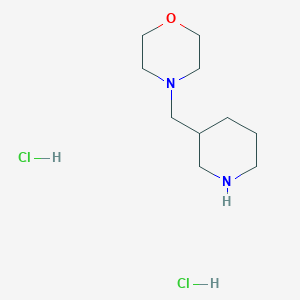
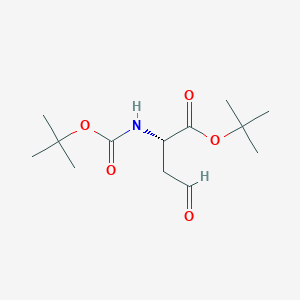


![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)


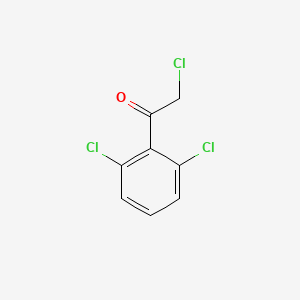
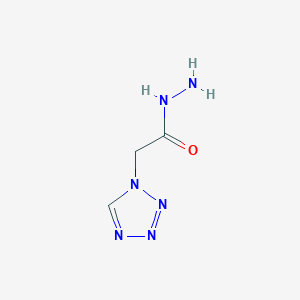

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
